12-Aminobicyclo[9.3.1]pentadec-11-en-15-one
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Overview
Description
12-Aminobicyclo[9.3.1]pentadec-11-en-15-one is a complex organic compound characterized by its unique bicyclic structure. This compound contains a primary amine group and a ketone group, making it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Aminobicyclo[9.3.1]pentadec-11-en-15-one can be achieved through a multi-step process involving the formation of the bicyclic core followed by functional group modifications. One common approach involves the use of palladium(II)-catalyzed Overman rearrangement, followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction . This method allows for the efficient formation of the bicyclic structure with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
12-Aminobicyclo[9.3.1]pentadec-11-en-15-one undergoes various types of chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides and other derivatives.
Scientific Research Applications
12-Aminobicyclo[9.3.1]pentadec-11-en-15-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 12-Aminobicyclo[9.3.1]pentadec-11-en-15-one involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[9.3.1]pentadec-11-en-13-one
- Bicyclo[7.3.1]tridec-9-en-11-one
- Bicyclo[8.3.1]tetradec-10-en-12-one
- Bicyclo[5.3.1]undecan-9-one
Uniqueness
12-Aminobicyclo[9.3.1]pentadec-11-en-15-one is unique due to its specific combination of a primary amine and a ketone group within a bicyclic structure. This unique arrangement allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
62939-92-8 |
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Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
14-aminobicyclo[9.3.1]pentadec-1(14)-en-15-one |
InChI |
InChI=1S/C15H25NO/c16-14-11-10-12-8-6-4-2-1-3-5-7-9-13(14)15(12)17/h12H,1-11,16H2 |
InChI Key |
HLTZIXKNUYYWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2CCC(=C(C2=O)CCCC1)N |
Origin of Product |
United States |
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